Iloperidone metabolite P88-d3
Description
Significance of Metabolite Characterization in Drug Discovery and Development
The process of characterizing drug metabolites is fundamental to the successful development of new therapeutic agents. google.comeuropa.eunih.gov When a drug is administered, the body's metabolic processes can transform it into various other compounds, known as metabolites. google.com These metabolites can have different properties from the parent drug; they may be inactive, or they could possess their own therapeutic activity or, in some cases, contribute to adverse effects. europa.eu
Overview of Iloperidone (B1671726) Metabolic Pathways and Key Metabolites
Iloperidone is an atypical antipsychotic agent that undergoes extensive metabolism in the liver. texas.govnih.gov The biotransformation of iloperidone occurs primarily through three main pathways:
Carbonyl reduction: This pathway leads to the formation of the active metabolite known as P88. nih.gov
CYP2D6-mediated hydroxylation: This enzymatic process results in the production of another major metabolite, P95. nih.gov
CYP3A4-mediated O-demethylation: This pathway produces the metabolite designated as P89. nih.gov
Among these, P88 and P95 are considered the two predominant metabolites of iloperidone. nih.gov The formation and clearance of these metabolites can be influenced by an individual's genetic makeup, particularly variations in the CYP2D6 enzyme, leading to differences in drug exposure between "extensive metabolizers" and "poor metabolizers". mdedge.com
Iloperidone Metabolite P88-d3: A Tool for Precise Quantification
This compound is the deuterium-labeled version of the active metabolite P88. medchemexpress.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. In drug research, deuterated compounds like P88-d3 are primarily synthesized for use as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czmedchemexpress.com
The purpose of an internal standard is to improve the accuracy and precision of quantitative analyses. lcms.cz Because a deuterated standard is chemically identical to the non-labeled compound (the analyte), it behaves similarly during sample preparation, extraction, and chromatographic separation. aptochem.com However, due to its slightly higher mass, it can be distinguished from the analyte by the mass spectrometer. By adding a known amount of P88-d3 to a biological sample (like plasma or urine), researchers can accurately quantify the amount of the actual metabolite, P88, present in the sample. This is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of a drug and its metabolites over time.
Detailed Research Findings
The table below summarizes the key metabolites of iloperidone.
| Metabolite | Formation Pathway | Contribution to Total Plasma Exposure (Extensive Metabolizers) | Contribution to Total Plasma Exposure (Poor Metabolizers) |
| P88 | Carbonyl reduction | 19.5% texas.gov | 34% texas.gov |
| P95 | CYP2D6-mediated hydroxylation | 47.9% texas.gov | 25% texas.gov |
| P89 | CYP3A4-mediated O-demethylation | Not specified | Not specified |
The activity of the P88 metabolite underscores the importance of its accurate measurement in clinical and preclinical studies. The receptor binding affinities of P88 have been characterized and are presented in the table below, illustrating its pharmacological similarity to iloperidone.
| Receptor | Binding Affinity (pKi in nM) |
| Serotonin (B10506) 5-HT2A | 9.56 |
| Adrenergic alpha1 | 8.08 |
| Adrenergic alpha2C | 7.79 |
| Dopamine (B1211576) D2A | 7.80 |
Data sourced from a comparative study on the receptor affinity profiles of iloperidone and its metabolites.
The use of this compound as an internal standard enables researchers to conduct precise pharmacokinetic analyses, which are essential for understanding the complex interplay between iloperidone and its active metabolite P88 in different patient populations. lcms.czmedchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32N2O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[4-[3-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C25H32N2O4/c1-17-5-7-21-23(15-17)31-26-25(21)19-9-12-27(13-10-19)11-4-14-30-22-8-6-20(18(2)28)16-24(22)29-3/h5-8,15-16,18-19,28H,4,9-14H2,1-3H3/i3D3 |
InChI Key |
VRIMAMWRQIFZRW-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)CCCOC4=C(C=C(C=C4)C(C)O)OC |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Formation of Iloperidone Metabolite P88
Primary Metabolic Routes Leading to P88
The formation of iloperidone (B1671726) metabolite P88 is principally governed by the interplay of cytochrome P450 (CYP) enzymes and reductive metabolic processes. These pathways modify the chemical structure of iloperidone to produce the active metabolite P88.
O-Demethylation and Carbonyl Reduction Mechanisms in P88 Synthesis
The synthesis of P88 from iloperidone is primarily achieved through carbonyl reduction. psychopharmacologyinstitute.com This reaction involves the reduction of the ketone group on the iloperidone molecule to a secondary alcohol, resulting in the formation of P88. While O-demethylation is a major metabolic pathway for iloperidone mediated by CYP3A4, it does not directly lead to the formation of P88. psychopharmacologyinstitute.com
Reversible Reductive Steps in Metabolite P88 Generation
A key feature of the formation of P88 is the reversible nature of the carbonyl reduction step. The ketone group in iloperidone is reduced to form the hydroxyl-metabolite P88, and this process can be reversed, with P88 being oxidized back to iloperidone. researchgate.net This reversible reaction suggests a dynamic equilibrium between the parent drug and its metabolite within the body.
Comparative Metabolic Profiling Across Preclinical Species
Significant species-specific differences have been observed in the metabolic profiling of iloperidone, particularly concerning the formation of its major metabolites, P88 and P95.
In Vitro Species-Specific Differences in P88 Formation
Cross-Species Analysis of Iloperidone and P88 Metabolic Pathways
The metabolic pathways of iloperidone show notable variations between humans and preclinical toxicology species such as rodents and dogs. In humans, P88 is a major circulating metabolite. psychopharmacologyinstitute.com Conversely, in rodents, P88 is considered a minor metabolite. Furthermore, the plasma exposure to P88 relative to the parent drug, iloperidone, differs significantly across species. In humans, the exposure to the active metabolite P88 is greater than that of iloperidone itself. In contrast, in both rodents and dogs, the plasma exposure to P88 is lower than that of the parent compound. These differences are critical for the interpretation of preclinical toxicology data and its extrapolation to human clinical outcomes.
Table 1: Comparative Abundance and Exposure of Iloperidone Metabolite P88 Across Species
| Species | Abundance of P88 | Plasma Exposure of P88 relative to Iloperidone |
|---|---|---|
| Human | Major | Greater than Iloperidone |
| Rodents | Minor | Lower than Iloperidone |
| Dog | Found in toxicology studies | Lower than Iloperidone |
Table of Compounds
| Compound Name |
|---|
| Iloperidone |
| Iloperidone metabolite P88 |
Preclinical Pharmacodynamic Characterization of Iloperidone Metabolite P88
Receptor Binding Affinity Profiles of P88
The activity of P88 is defined by its binding affinity—a measure of how strongly it binds—to various G-protein coupled receptors (GPCRs) implicated in neuropsychiatric functions. The affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
P88 demonstrates potent binding to dopamine (B1211576) D2 and D3 receptors, which are primary targets for antipsychotic medications. Its high affinity for the D2 receptor is a cornerstone of its pharmacological activity, contributing to the modulation of dopamine neurotransmission in the mesolimbic and mesocortical pathways. Studies report Ki values for P88 at the human dopamine D2 receptor to be in the low nanomolar range, approximately 6.1 nM to 7.9 nM. Furthermore, P88 also exhibits a high affinity for the dopamine D3 receptor, with a reported Ki value of approximately 7.5 nM. This dual antagonism at D2 and D3 receptors is a characteristic feature shared by many second-generation antipsychotics.
A defining feature of P88's receptor profile is its exceptionally high affinity for the serotonin (B10506) 5-HT2A receptor. Research indicates that P88 binds more potently to the 5-HT2A receptor than to the dopamine D2 receptor, a hallmark of "atypical" antipsychotics. The reported Ki value for P88 at the 5-HT2A receptor is approximately 0.6 nM. This potent 5-HT2A antagonism is believed to be a key factor in mitigating the risk of extrapyramidal symptoms and potentially improving negative symptoms and cognitive function. P88 also interacts with the serotonin 5-HT1A receptor, though with a more moderate affinity, showing Ki values in the range of 62 nM.
P88 is a potent ligand for adrenergic receptors, particularly the α1-adrenergic receptor. In vitro binding assays have established that P88 binds with very high affinity to this receptor, with reported Ki values as low as 0.7 nM to 1.5 nM. This strong interaction with α1-adrenergic receptors is a significant aspect of its pharmacological profile. Additionally, P88 demonstrates a high affinity for the α2C-adrenergic receptor subtype, with a reported Ki value of approximately 8.1 nM, indicating its capacity to modulate noradrenergic signaling through multiple receptor subtypes.
Investigations into the broader receptor profile of P88 have included its interaction with sigma (σ) receptors, which are involved in modulating various neurotransmitter systems. Studies have shown that P88 binds to sigma receptors, although its affinity for these sites is considerably lower than for its primary dopaminergic, serotonergic, and adrenergic targets. The reported Ki value for P88 at sigma binding sites is in the micromolar range, specifically 1,300 nM, suggesting this interaction is less likely to be a primary driver of its main pharmacological effects compared to its high-affinity targets.
Interactive Table: Comparative Receptor Binding Affinities (Ki, nM) Click on column headers to sort the data.
| Receptor | P88 Ki (nM) | Iloperidone (B1671726) Ki (nM) |
|---|---|---|
| Dopamine D2 | 6.1 - 7.9 | 5.6 - 6.3 |
| Dopamine D3 | 7.5 | 7.1 |
| Serotonin 5-HT1A | 62 | 41 |
| Serotonin 5-HT2A | 0.6 | 0.2 - 0.5 |
| Adrenergic α1 | 0.7 - 1.5 | 0.8 - 1.2 |
| Adrenergic α2C | 8.1 | 9.2 |
| Sigma (σ) | 1300 | 360 |
Brain Permeability and Distribution Characteristics
For a metabolite to be centrally active and contribute to the therapeutic effects of a parent drug, it must effectively cross the blood-brain barrier (BBB) and achieve significant concentrations in the brain. Preclinical studies in animal models have confirmed that P88 possesses this crucial characteristic. Following administration of iloperidone to rats, P88 is found in substantial amounts in brain tissue. The brain-to-plasma (B/P) concentration ratio is a key metric used to quantify this distribution. Research has shown that P88 achieves a high B/P ratio, with reported values of approximately 10. This indicates that the concentration of P88 in the brain is roughly ten times higher than its concentration in the plasma, demonstrating robust penetration and accumulation in the central nervous system. This efficient brain distribution ensures that the potent receptor binding activity of P88 is translated into a direct pharmacological impact within the target organ.
Table of Compound Names
| Common Name | Chemical Name |
| Iloperidone | 1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone |
| P88 | 1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanol |
| P88-d3 | 1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-(methoxy-d3)phenyl]ethanol |
In Vitro Metabolism Studies of Iloperidone Metabolite P88
Methodologies for Investigating P88 Metabolism
Application of Human Liver Microsomes in P88 Metabolic Studies
Human liver microsomes are a fundamental in vitro tool for studying the metabolism of drugs and their metabolites. nih.govresearchgate.net They contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of many xenobiotics. thermofisher.com In the context of iloperidone (B1671726) and its metabolites, pooled human liver microsomes have been utilized to investigate the metabolic pathways and identify the specific CYP enzymes involved. fda.gov
Studies using human liver microsomes have shown that iloperidone is metabolized into four primary products: P22 (N-dealkylation), P94 (hydroxylation), P89 (O-demethylation), and P88 (carbonyl reduction). fda.gov The formation of P88 from iloperidone is a reversible reaction, creating a dynamic equilibrium between the parent drug and this active metabolite. fda.govnih.gov This interconversion is primarily mediated by cytosolic reductases, although some CYP enzymes may also contribute. nih.govgoogle.com
Utilization of Recombinant Human Metabolic Enzymes
To pinpoint the specific enzymes responsible for a particular metabolic reaction, recombinant human metabolic enzymes are employed. These are individual human enzymes, such as specific CYP isoforms, expressed in a cellular system (e.g., baculovirus-infected insect cells). nih.gov This approach allows for the precise determination of which enzyme metabolizes a substrate and the kinetics of that reaction.
For iloperidone, studies with recombinant human CYP enzymes have been instrumental in identifying CYP2D6 and CYP3A4 as the key players in its metabolism. Specifically, CYP2D6 is highly efficient in the hydroxylation of iloperidone to form P94, while CYP3A4 is involved in its O-demethylation to P89. fda.govnih.gov While the primary formation of P88 is through cytosolic reduction, these recombinant enzyme systems help to rule out significant involvement of individual CYP isoforms in this specific pathway and to understand the further metabolism of P88. fda.govnih.gov
Radiolabeled and Non-Radiolabeled Approaches in P88 Metabolic Profiling
Metabolic profiling, the identification and quantification of all metabolites, is a critical step in drug development. pharmaron.comnih.govwikipedia.org Both radiolabeled and non-radiolabeled techniques are used to achieve a comprehensive metabolic profile.
Non-radiolabeled approaches, primarily using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are used for the structural elucidation of metabolites. frontiersin.org High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of a metabolite and identifying its structure. frontiersin.org This technique has been essential in characterizing the structures of P88 and other iloperidone metabolites.
Enzyme Inhibition Potential of Iloperidone Metabolite P88
Assessing the potential of a drug and its metabolites to inhibit CYP enzymes is a crucial aspect of drug development to predict potential drug-drug interactions.
Inhibition of Cytochrome P450 Enzymes (CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) by P88
In vitro studies using pooled human liver microsomes have demonstrated that the iloperidone metabolite P88 has the potential to directly inhibit several CYP enzymes. fda.gov Specifically, P88 has been shown to inhibit CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. fda.gov This inhibitory profile is important for understanding how P88 might affect the metabolism of other co-administered drugs that are substrates for these enzymes.
Comparative Inhibitory Activity of P88 Versus Iloperidone
When comparing the inhibitory potential of P88 to its parent compound, iloperidone, studies have shown that iloperidone generally has a stronger inhibitory effect on CYP2D6 and CYP3A4/5 than P88. fda.gov Another major metabolite, P95, exhibited little to no direct inhibition of the tested CYP enzymes. fda.gov
The table below summarizes the inhibitory effects of iloperidone and its metabolite P88 on various CYP enzymes based on in vitro studies.
| Enzyme | Iloperidone Inhibition | P88 Inhibition |
| CYP2C9 | Yes fda.gov | Yes fda.gov |
| CYP2C19 | Yes fda.gov | Yes fda.gov |
| CYP2D6 | Stronger Inhibition fda.gov | Weaker Inhibition fda.gov |
| CYP3A4/5 | Stronger Inhibition fda.gov | Weaker Inhibition fda.gov |
| CYP1A2 | Yes fda.gov | No Data |
| CYP2C8 | Yes fda.gov | No Data |
This table is based on findings from in vitro studies and indicates the observed inhibitory potential.
Analytical Methodologies for Iloperidone Metabolite P88 D3 Quantification and Characterization
Chromatographic Separation Techniques Applied to P88-d3
Chromatographic techniques are essential for isolating analytes from complex matrices like plasma prior to detection. For P88 and its deuterated internal standard, P88-d3, liquid chromatography is the predominant separation methodology.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of iloperidone (B1671726) and its metabolites. nih.govipg.pt Reverse-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is the standard approach.
Several validated HPLC-MS/MS methods have been developed for the simultaneous determination of iloperidone, P88, and P95 in human plasma. nih.govipg.pt A typical method involves liquid-liquid extraction of the analytes from plasma, followed by separation on a C18 column. nih.govipg.pt For instance, one method utilized a CAPCELL PAK C18 MG III column (150mm × 2.0mm, 5µm) with a mobile phase consisting of acetonitrile (B52724) and 5mM ammonium (B1175870) formate (B1220265) with 0.3% formic acid (25:75, v/v) at a flow rate of 0.35 mL/min. nih.govipg.pt In such methods, P88-d3, when used as an internal standard, would be separated under the same conditions as the non-labeled P88, exhibiting a nearly identical retention time.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. bluthbio.com By using columns with smaller particle sizes (typically under 2 µm), UPLC systems can operate at higher pressures, leading to much faster analysis times and greater separation efficiency.
For the analysis of iloperidone and its related compounds, switching from an HPLC method to a UPLC method has been shown to reduce the elution time of the parent drug from approximately 17 minutes to just 3 minutes. drugbank.com A study comparing the two techniques demonstrated that a UPLC method using a Waters Acquity UPLC® HSS C18 column (2.1 mm × 100 mm, 1.8 µm) provided better separation efficiency than a conventional HPLC method. bluthbio.comdrugbank.com This enhancement in speed and resolution is directly applicable to the analysis of P88 and P88-d3, allowing for higher throughput in clinical and research laboratories.
Table 1: Comparison of HPLC and UPLC System Performance for Iloperidone Analysis
This table illustrates the typical performance improvements gained when transitioning from HPLC to UPLC for the analysis of the parent compound, Iloperidone. Similar enhancements are expected for its metabolite, P88.
| Parameter | HPLC Method | UPLC Method |
|---|---|---|
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5.0 µm) | Acquity UPLC® HSS C18 (100 x 2.1 mm, 1.8 µm) |
| Elution Time | ~16.5 minutes | ~3 minutes |
| Total Run Time | 45 minutes | 10 minutes |
| Injection Volume | 20 µL | 2 µL |
| Efficiency | Good separation | Better separation efficiency and resolution |
Data sourced from a comparative study on Iloperidone analysis. drugbank.com
Mass Spectrometry-Based Detection and Quantification of P88-d3
Mass spectrometry (MS) is the definitive technique for the detection and quantification of P88 and P88-d3 due to its exceptional sensitivity and specificity.
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying iloperidone and its metabolites in biological fluids. nih.govipg.ptscispace.com This technique operates by selecting a specific precursor ion (the molecular ion of the analyte) and then fragmenting it to produce characteristic product ions.
The analysis is typically performed in the multiple reaction monitoring (MRM) mode, where the mass spectrometer is set to detect specific precursor-to-product ion transitions. nih.govipg.pt This provides a high degree of specificity, as only compounds that match both the precursor and product ion masses will be detected. For P88, a common transition monitored is m/z 429.1 → 261.1. nih.govipg.pt P88-d3, as the internal standard, would be monitored using a different, specific mass transition that accounts for its deuterium (B1214612) labeling.
Table 2: Reported MRM Transitions for Iloperidone and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Iloperidone | 427.2 | 261.2 |
| Metabolite P88 | 429.1 | 261.1 |
| Metabolite P95 | 429.1 | 261.1 |
Data from a validated HPLC-MS/MS method. nih.govipg.pt Note: P88 and P95 are isomers and may share the same mass transitions, relying on chromatographic separation for distinction.
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, but its application to compounds like P88 is less common than LC-MS. GC-MS is best suited for volatile and thermally stable compounds. bluthbio.com Compounds containing polar functional groups, such as the hydroxyl and amine moieties in P88, are often non-volatile and may exhibit poor chromatographic behavior on GC columns. scispace.com
To analyze such compounds by GC-MS, a chemical derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives. ipg.pt While literature specifically detailing a GC-MS method for P88 is scarce, methods for other antipsychotics often involve derivatization. ipg.pt Product information for deuterated iloperidone (Iloperidone-d3) suggests its potential use as an internal standard for quantification by either GC- or LC-MS, implying that GC-MS analysis is feasible, likely following an appropriate derivatization protocol. caymanchem.com However, LC-MS/MS remains the overwhelmingly preferred method for the routine analysis of P88 in biological samples due to its direct applicability without the need for derivatization.
The use of a stable isotope-labeled internal standard, such as P88-d3, in conjunction with LC-MS/MS is known as the stable-isotope dilution method. This is the most accurate and precise quantitative bioanalytical technique available. scispace.comcaymanchem.com P88-d3 is chemically identical to P88 but has a higher molecular weight due to the replacement of three hydrogen atoms with deuterium. researchgate.net
In this method, a known quantity of P88-d3 is added to the biological sample before processing. scispace.comcaymanchem.com Because the internal standard and the analyte behave virtually identically during extraction, chromatographic separation, and ionization, any sample loss or variation in instrument response affects both compounds equally. scispace.com The concentration of the analyte (P88) is then determined by measuring the ratio of its MS response to that of the known amount of internal standard (P88-d3).
Validated stable-isotope dilution LC-MS/MS methods for iloperidone and its metabolites have demonstrated high sensitivity, with validated concentration ranges from 0.01 to 6 ng/mL for all analytes. scispace.comcaymanchem.com These methods show excellent accuracy and precision, making them ideal for pharmacokinetic studies. nih.govscispace.comcaymanchem.com
Table 3: Summary of Validation Parameters for a Stable-Isotope Dilution LC-MS/MS Method
| Parameter | Result for P88 and other Analytes |
|---|---|
| Linearity Range | 0.01 - 6.00 ng/mL scispace.comcaymanchem.com |
| Accuracy | 96.2% to 105% scispace.comcaymanchem.com |
| Precision (%CV) | 1.17% to 4.75% scispace.comcaymanchem.com |
| Extraction Recovery | > 84% scispace.comcaymanchem.com |
| Matrix Factor (IS-Normalized) | 0.97 - 1.03 scispace.comcaymanchem.com |
Data from a validated method for the simultaneous determination of iloperidone, P88, and P95 using their deuterated analogs as internal standards. scispace.comcaymanchem.com
Multiple Reaction Monitoring (MRM) Mode in Quantitative P88 Analysis
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique utilized for the quantitative analysis of specific target molecules, including P88-d3. mtoz-biolabs.comlabce.com This method involves a tandem mass spectrometer where the first quadrupole (Q1) is set to select a specific precursor ion, which for P88 would be its molecular ion. This selected ion then enters a collision cell (Q2) where it is fragmented. The third quadrupole (Q3) is then set to monitor a specific fragment ion, also known as a product or daughter ion. labce.com The transition from the precursor ion to the product ion is what provides the high specificity of the MRM technique. labce.com
In the analysis of iloperidone and its metabolites, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed. For the metabolite P88, the mass spectrometer is operated in MRM mode, using the specific mass-to-charge ratio (m/z) transition of 429.1→261.1. researchgate.net This specific transition allows for the accurate quantification of P88, even in complex biological matrices, by filtering out interferences. mtoz-biolabs.comresearchgate.net The use of a deuterated internal standard, such as P88-d3, is common in such assays to correct for any variability during the sample preparation and analysis process. spectroscopyonline.com
Table 1: MRM Transitions for Iloperidone and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Iloperidone | 427.2 | 261.2 |
| P88 | 429.1 | 261.1 |
| P95 | 429.1 | 261.1 |
| Internal Standard (Pioglitazone) | 357.1 | 133.7 |
Data sourced from a study on the simultaneous determination of iloperidone and its two active metabolites in human plasma. researchgate.net
Sample Preparation Procedures for Biological Matrices
The accurate analysis of P88-d3 from biological samples like plasma or serum necessitates a robust sample preparation procedure to remove interfering substances and concentrate the analyte. nih.gov
Solid-Phase Extraction (SPE) Methods for P88 Isolation
Solid-phase extraction (SPE) is a widely used technique for the isolation and purification of analytes from complex mixtures. organomation.comresearchgate.net The fundamental principle of SPE involves the partitioning of compounds between a solid stationary phase (sorbent) and a liquid mobile phase (sample and solvents). organomation.comresearchgate.net The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. chromatographyonline.com
For the extraction of basic drugs like iloperidone and its metabolites from biological matrices, a reversed-phase SPE with a strong cation-exchange sorbent, such as C8, is often employed. chromatographyonline.comphenomenex.com A typical SPE procedure involves four main steps:
Conditioning: The sorbent is prepared with a solvent to ensure consistent interaction with the sample. researchgate.net
Loading: The biological sample is passed through the sorbent, where the analyte of interest is retained. researchgate.net
Washing: The sorbent is washed with a specific solvent to remove any unbound impurities. researchgate.net
Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified analyte to be collected. researchgate.net
In a study developing an LC-MS/MS method for iloperidone and its metabolites, the analytes, along with their deuterated internal standards, were quantitatively extracted from 100 µl of human plasma using SPE. researchgate.net
Validation Parameters for P88-d3 Analytical Methods
To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo a thorough validation process. europa.euresearchgate.net Key validation parameters include linearity, precision, accuracy, and extraction recovery. europa.euscioninstruments.com
Determination of Linearity and Calibration Range
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. scioninstruments.comspectroscopyonline.com This is typically evaluated by analyzing a series of standards at different concentrations and plotting the instrument response against the known concentration. youtube.com The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. nih.gov
For the quantitative analysis of P88, a validated HPLC-MS/MS method demonstrated linearity over a concentration range of 10-10,000 pg/mL. researchgate.net Another study reported a linear range of 0.01-15 ng/mL for P88. researchgate.net The correlation coefficient (r²) for the calibration curve is expected to be close to 1, indicating a strong linear relationship. unnes.ac.id
Table 2: Linearity and Range of P88 Analytical Methods
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| P88 | 10–10,000 pg/mL | Not specified in the provided text |
| P88 | 0.01–15 ng/mL | Not specified in the provided text |
Data compiled from studies on the determination of iloperidone and its metabolites. researchgate.netresearchgate.net
Assessment of Analytical Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netymerdigital.com Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as a percentage of recovery or bias. researchgate.netunnes.ac.id
For the analysis of iloperidone and its metabolites, including P88, the intra- and inter-day precision were found to be less than 10.24%, and the accuracy ranged from -5.78% to 5.40%, indicating a reliable and accurate method. researchgate.net Another study validating a method for vitamin D metabolites, which shares similar analytical principles, reported accuracy values with a bias ranging from -11.8% to 16.4% and precision with an RSD between 4.5% and 14.4%. researchgate.net
Table 3: Precision and Accuracy Data for P88 Analysis
| Parameter | Value |
| Intra- and Inter-day Precision (%RSD) | < 10.24% |
| Accuracy (% Bias) | -5.78% to 5.40% |
Data from a study on the simultaneous determination of iloperidone and its metabolites. researchgate.net
Evaluation of Extraction Recovery for P88-d3
Extraction recovery is a measure of the efficiency of the extraction procedure, indicating the percentage of the analyte of interest that is successfully transferred from the original sample matrix to the final extract. chromatographyonline.com It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a standard solution of the same concentration. chromatographyonline.com
In the development of an analytical method for iloperidone and its metabolites, the mean extraction recovery for P88 was reported to be more than 78.88%. researchgate.net This demonstrates the effectiveness of the sample preparation method in isolating the analyte from the biological matrix.
Characterization and Mitigation of Matrix Effects
In the realm of bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the matrix effect is a critical parameter that can significantly influence the accuracy and precision of quantitative methods. nih.goveijppr.com This phenomenon arises from the co-eluting endogenous components of the biological matrix, such as phospholipids (B1166683) and salts, which can either suppress or enhance the ionization of the target analyte, in this case, the iloperidone metabolite P88. nih.gov The consequence of unaddressed matrix effects can be erroneous data, compromising the integrity of pharmacokinetic and bioequivalence studies. eijppr.comnih.gov
The characterization of matrix effects is a fundamental step in method development. A widely accepted approach is the post-extraction spiking method, where the response of the analyte in a blank matrix extract is compared to its response in a neat solution. nih.gov The resulting ratio, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1). nih.gov For a robust and reliable method, the internal standard-normalized matrix factor should ideally be close to 1. researchgate.netnih.gov
Several strategies can be employed to mitigate matrix effects:
Sample Preparation: The choice of sample preparation technique is pivotal. While protein precipitation is a high-throughput method, it is often associated with significant matrix effects. nih.gov More rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) offer cleaner extracts, thereby reducing the interference from matrix components. nih.govdntb.gov.ua For the analysis of iloperidone and its metabolites, including P88, SPE has been shown to provide high extraction recovery of over 84%. researchgate.netnih.gov
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components is another effective strategy. nih.gov This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a column with a different stationary phase. dntb.gov.ua
Ionization Source: The choice of ionization source can also influence the extent of matrix effects. While electrospray ionization (ESI) is widely used, it can be more susceptible to ion suppression compared to atmospheric pressure chemical ionization (APCI). researchgate.net
The following table illustrates a hypothetical assessment of the matrix effect for P88 in human plasma using different sample preparation methods:
Table 1: Hypothetical Matrix Effect Assessment for P88 in Human Plasma
| Sample Preparation Method | Analyte Peak Area (Post-Spiked) | Analyte Peak Area (Neat Solution) | Matrix Factor (MF) |
|---|---|---|---|
| Protein Precipitation | 65,000 | 100,000 | 0.65 (Suppression) |
| Liquid-Liquid Extraction | 85,000 | 100,000 | 0.85 (Suppression) |
Role of Deuterated Analog (P88-d3) as an Internal Standard in Bioanalysis
The use of a stable isotope-labeled internal standard (SIL-IS), such as P88-d3, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. waters.comkcasbio.com The primary role of an internal standard is to compensate for the variability inherent in the analytical process, including sample preparation, injection volume, and importantly, matrix effects. kcasbio.comnih.gov
A deuterated analog like P88-d3 is an ideal internal standard because it shares almost identical physicochemical properties with the analyte, P88. scispace.com This similarity ensures that both compounds co-elute during chromatographic separation and experience similar ionization suppression or enhancement. waters.comkcasbio.com By measuring the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect can be effectively normalized. kcasbio.com
The use of deuterated analogs of iloperidone and its metabolites as internal standards has been successfully demonstrated in a sensitive and rapid isotope dilution LC-MS/MS method for their simultaneous determination in human plasma. researchgate.netnih.gov In this study, the internal standard-normalized matrix factors for all analytes were found to be in the range of 0.97 to 1.03, indicating that the use of a stable isotope-labeled internal standard effectively eliminated the relative matrix effect. researchgate.netnih.gov This level of accuracy and precision is crucial for bioequivalence studies. researchgate.netnih.gov
The following table provides a hypothetical comparison of the precision of P88 quantification with and without the use of P88-d3 as an internal standard in the presence of significant matrix effects.
Table 2: Hypothetical Impact of P88-d3 as an Internal Standard on Quantification Precision
| Sample ID | P88 Peak Area (without IS) | %RSD (without IS) | P88/P88-d3 Peak Area Ratio | %RSD (with IS) |
|---|---|---|---|---|
| 1 | 70,000 | 0.70 | ||
| 2 | 62,000 | 0.71 | ||
| 3 | 75,000 | 15.2% | 0.69 | 2.1% |
| 4 | 58,000 | 0.70 |
Structural Elucidation Methodologies for Iloperidone Metabolite P88
Spectroscopic and Spectrometric Techniques for Structural Characterization
The precise characterization of Iloperidone (B1671726) metabolite P88-d3, chemically known as 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methyl-d3-benzenemethanol, relies on a suite of advanced analytical techniques. These methods provide unambiguous evidence for its molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific ¹H and ¹³C NMR spectral data for Iloperidone metabolite P88-d3 are not extensively published in publicly accessible literature, the structural confirmation of the non-deuterated P88 metabolite has been achieved through techniques like liquid chromatography-NMR (LC-NMR). nih.gov This hyphenated technique allows for the separation of metabolites from a complex mixture followed by their direct structural analysis by NMR.
For P88, ¹H NMR spectroscopy would be expected to reveal signals corresponding to the aromatic protons on the benzisoxazole and methoxyphenyl rings, the aliphatic protons of the piperidine (B6355638) and propoxy linker, and the methyl and methoxy (B1213986) groups. The introduction of three deuterium (B1214612) atoms on the α-methyl group in P88-d3 would result in the disappearance of the corresponding proton signal in the ¹H NMR spectrum and a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling, providing definitive evidence of the site of deuteration.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Moieties in Iloperidone Metabolite P88
| Molecular Moiety | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 |
| Propoxy and Piperidine Protons | 1.5 - 4.5 |
| α-Methyl Protons (-CH₃) | 1.2 - 1.5 |
| Hydroxyl Proton (-OH) | Variable |
Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula. For Iloperidone metabolite P88, the molecular formula is C₂₄H₂₉FN₂O₄. caymanchem.com The deuterated analog, P88-d3, would have a molecular formula of C₂₄H₂₆D₃FN₂O₄.
The use of techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) enables the separation of the metabolite from biological matrices and subsequent precise mass measurement. This is crucial for confirming the identity of the metabolite and distinguishing it from other isobaric species.
Table 2: High-Resolution Mass Spectrometry Data for Iloperidone Metabolite P88
| Parameter | Value |
| Molecular Formula | C₂₄H₂₉FN₂O₄ |
| Theoretical Monoisotopic Mass | 428.2115 u |
| Deuterated Molecular Formula (P88-d3) | C₂₄H₂₆D₃FN₂O₄ |
| Theoretical Monoisotopic Mass (P88-d3) | 431.2302 u |
Advanced Mass Spectrometry Techniques (MS/MS, Ion Mobility Spectrometry) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful technique for gaining structural information through the controlled fragmentation of a selected precursor ion. In the context of this compound, MS/MS experiments would involve the isolation of the protonated molecule [M+H]⁺ and its subsequent collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure.
While specific fragmentation patterns for P88-d3 are not detailed in available literature, general fragmentation pathways for Iloperidone and its metabolites have been studied. nih.gov Common fragmentation would likely involve cleavage of the propoxy linker, fragmentation of the piperidine ring, and losses of small neutral molecules like water and formaldehyde. The mass shift of 3 Da in fragments containing the deuterated α-methyl group would further confirm the site of labeling.
Ion Mobility Spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of an ion. This technique can separate isomeric and isobaric ions, which is particularly useful in complex metabolite mixtures. While no specific application of IMS to the analysis of this compound has been reported, its utility in separating drug metabolites is well-established. The collision cross-section (CCS) value obtained from IMS provides a unique physicochemical property that can aid in the confident identification of the metabolite.
Computational Approaches in P88 Structural Elucidation
In addition to experimental techniques, computational methods are increasingly employed to support and predict the structural and chemical properties of drug metabolites.
Predictive Models for Fragmentation Chemistry in P88
Computational tools and algorithms can be used to predict the fragmentation patterns of molecules in tandem mass spectrometry experiments. These in silico fragmentation models are based on established chemical principles and machine learning algorithms trained on large datasets of known fragmentation spectra. For this compound, such models could predict the likely fragment ions and their relative abundances, aiding in the interpretation of experimental MS/MS data and providing an additional layer of confidence in the structural assignment. These predictive tools can be particularly valuable when authentic reference standards are unavailable for comparison.
Strategies for Comprehensive Structural Assignment of Metabolites
The comprehensive structural assignment of a drug metabolite like P88 is a systematic process that integrates data from multiple analytical platforms to build a conclusive evidence-based identification. This strategy mitigates the risk of misidentification that can arise from relying on a single technique. hyphadiscovery.com
The process begins with the administration of the parent drug in preclinical or clinical studies, followed by the collection of biological samples. These samples are then analyzed, often using high-resolution mass spectrometry (HRMS), to detect and generate a list of potential metabolites based on predicted metabolic transformations (e.g., oxidation, reduction, conjugation) of the parent compound. thermofisher.com For iloperidone, this includes the carbonyl reduction that leads to the formation of P88. nih.gov
A key strategy involves the use of hyphenated techniques, which physically couple separation and detection methods. The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant tool for initial metabolite profiling. nih.govthermofisher.com More advanced hyphenation, such as LC-MS-NMR, allows for the online separation, mass detection, and subsequent NMR analysis of a metabolite in a single, integrated workflow. nih.gov This is particularly valuable for analyzing complex mixtures and identifying unstable metabolites.
Another critical strategy is the use of stable isotope-labeled versions of the parent drug. In studies involving iloperidone, deuterated analogs have been used as internal standards for quantitative analysis by LC-MS/MS. nih.gov This approach can also aid in metabolite identification by creating characteristic isotopic patterns in the mass spectra, making it easier to distinguish drug-related material from endogenous background signals.
Ultimately, the gold standard for structural assignment involves comparing the full analytical dataset (MS, MS/MS, NMR, and chromatographic behavior) of the isolated metabolite with that of an authentic, chemically synthesized reference standard. nih.gov This provides unequivocal proof of the proposed structure. This comprehensive, multi-faceted approach ensures the high-confidence structural elucidation required for regulatory submissions and a thorough understanding of the drug's metabolic fate.
Table 2: Strategic Workflow for Metabolite Structural Assignment
| Step | Objective | Primary Techniques | Key Outcome |
| 1. Profiling | Detect potential metabolites in biological samples. | LC-HRMS | List of putative metabolite masses and formulas. |
| 2. Characterization | Generate structural information on putative metabolites. | LC-MS/MS | Fragmentation data suggesting substructures and sites of metabolism. |
| 3. Isolation | Purify sufficient quantities of the metabolite for NMR. | Preparative HPLC | Isolated metabolite for definitive analysis. |
| 4. Elucidation | Determine the exact atomic connectivity and stereochemistry. | 1D and 2D NMR Spectroscopy | Unambiguous planar structure and relative stereochemistry. |
| 5. Confirmation | Conclusively verify the elucidated structure. | Comparison with a synthetic standard using LC-MS, MS/MS, and NMR | Confirmed identity of the metabolite. |
Q & A
Q. What is the pharmacological role of Iloperidone metabolite P88 in mediating therapeutic effects?
P88, an active metabolite of iloperidone, contributes to efficacy through antagonism of serotonin 5-HT2A, dopamine D2/D3, and adrenergic α1 receptors, mirroring the parent drug’s receptor profile. Its affinity for α2C and D2 receptors (Ki = 4.7–8.8 nM) suggests synergistic modulation of neurotransmission, particularly in schizophrenia and bipolar disorder. Methodologically, receptor binding assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., prepulse inhibition) are used to validate its activity .
Q. How is P88 metabolized and eliminated in different CYP2D6 phenotypes?
P88 is formed via carbonyl reduction of iloperidone, primarily mediated by cytosolic enzymes, with minor contributions from CYP1A2, CYP2E1, and CYP3A4. Elimination half-life varies by CYP2D6 phenotype: 26 hours in extensive metabolizers (EM) and 37 hours in poor metabolizers (PM). Plasma protein binding (~92%) and free fraction (~8%) influence bioavailability. Pharmacokinetic (PK) studies using LC-MS/MS quantify P88 levels in plasma, while population PK models (e.g., NONMEM) assess inter-individual variability .
Q. What is the plasma exposure ratio of P88 compared to iloperidone in humans?
At steady state, P88 accounts for 19.5% of total plasma exposure in EM and 34% in PM. This disparity arises from reduced CYP2D6-mediated hydroxylation in PM, shifting metabolism toward P87. Comparative AUC analyses in EM vs. PM cohorts, coupled with genotype-phenotype stratification, are critical for dose optimization .
Advanced Research Questions
Q. How do CYP2D6*10 polymorphisms influence P88 pharmacokinetics in Asian populations?
CYP2D610 (reduced-function allele) increases iloperidone and P88 exposure by impairing hydroxylation. In Chinese patients, CYP2D610 T/T genotypes elevate P88 AUC by 1.6-fold compared to C/C. Population PK modeling with covariates (e.g., genotype, age) and sparse sampling designs are used to predict dose adjustments. Clinically, this necessitates therapeutic drug monitoring (TDM) in genetically diverse cohorts .
Q. What analytical methods validate the quantification of deuterated P88-d3 in pharmacokinetic studies?
Stable isotope-labeled P88-d3 is quantified using high-resolution mass spectrometry (HRMS) with deuterium-specific transitions (e.g., m/z 427→142 for P88-d3 vs. 424→139 for P88). Method validation includes assessing matrix effects, recovery rates, and cross-talk between isotopic forms. This ensures precision in tracking parent drug vs. metabolite kinetics in crossover studies .
Q. How do strong CYP3A4 inhibitors alter P88 exposure, and what experimental designs mitigate confounding factors?
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases P88 AUC by 1.4-fold due to reduced iloperidone clearance. Randomized, placebo-controlled trials with staggered dosing phases (e.g., baseline, inhibitor co-administration, washout) isolate interaction effects. Covariate-adjusted ANCOVA models control for variables like hepatic function and concomitant medications .
Q. What in vitro models elucidate P88’s receptor binding kinetics and functional selectivity?
Radioligand competition assays using CHO cells transfected with human receptors (e.g., 5-HT2A, D2) measure P88’s Ki values. Functional selectivity is assessed via GTPγS binding for G-protein coupling and β-arrestin recruitment assays. These models differentiate P88’s partial agonism/antagonism profiles, informing structure-activity relationship (SAR) studies .
Q. How do nonclinical toxicity studies correlate P88 exposure with human safety thresholds?
Rodent carcinogenicity studies show P88 doses up to 200 mg/kg/day (23× human MRHD exposure) induce pancreatic islet cell adenomas. Safety margins are calculated using AUC ratios and allometric scaling. Interspecies differences in metabolite ratios (e.g., P95 in humans vs. rodents) require transgenic models expressing human CYP isoforms for translational relevance .
Q. What population pharmacokinetic strategies address variability in P88 exposure due to hepatic impairment?
Patients with moderate hepatic impairment exhibit 2-fold higher free P88 levels. Physiologically based PK (PBPK) models incorporating hepatic blood flow, enzyme activity, and albumin synthesis rates simulate exposure changes. Dosing algorithms derived from these models adjust for Child-Pugh scores to prevent toxicity .
Q. How do drug interaction studies inform P88’s role in iloperidone’s QT prolongation risk?
P88’s α1-adrenergic antagonism may exacerbate iloperidone’s cardiac effects. Thorough QT studies (TQTS) with Holter monitoring assess metabolite-specific contributions. Multivariate regression analyses correlate P88 plasma concentrations with QTc intervals, controlling for covariates like electrolyte levels and comedications .
Q. Methodological Notes
- Basic Research : Prioritize receptor binding assays, LC-MS/MS quantification, and genotype-phenotype stratification.
- Advanced Research : Employ PBPK modeling, population PK with NONMEM, and transgenic in vivo models for translational insights.
- Data Contradictions : Address discrepancies in metabolite ratios (e.g., PM vs. EM) via sensitivity analyses and covariate adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
